molecular formula C8H7ClOS B8500473 1-(3-Chloro-4-mercapto-phenyl)ethanone

1-(3-Chloro-4-mercapto-phenyl)ethanone

Cat. No.: B8500473
M. Wt: 186.66 g/mol
InChI Key: FXMMKPVMYJWDEB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-mercapto-phenyl)ethanone is a substituted acetophenone derivative featuring a chlorine atom at the 3-position and a mercapto (-SH) group at the 4-position of the aromatic ring.

Properties

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

1-(3-chloro-4-sulfanylphenyl)ethanone

InChI

InChI=1S/C8H7ClOS/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3

InChI Key

FXMMKPVMYJWDEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)S)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents Key Properties/Applications Reference
1-(3-Chlorophenyl)ethanone 3-Cl Synthesized via dehydrogenation (90% yield); used as a synthetic intermediate .
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 2-Cl, 4-OH, 3-OCH₃ Molecular weight 200.62; similar to vanillin derivatives .
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2,5-OH, 4-OCH₃ Enhanced α-glucosidase inhibition due to hydroxylation .
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indolyl, nitro, thioether Antimalarial activity (pIC₅₀ = 8.2129) surpassing chloroquine .

Key Observations :

  • Chlorine Position : Chlorine at the 3-position (target compound) vs. 2-position () alters steric and electronic effects, impacting reactivity in Friedel-Crafts or Suzuki couplings .
  • Mercapto vs. Hydroxy/Methoxy : The mercapto group’s nucleophilicity contrasts with the hydrogen-bonding capacity of hydroxyl groups. This may enhance metal-binding or redox activity compared to hydroxy/methoxy analogs .
  • Thioether vs.

Challenges for the Target Compound :

  • Mercapto group may require protection (e.g., as a thioether) during synthesis to prevent oxidation or side reactions .
Physical and Spectral Properties
Compound Name Melting Point (°C) Spectral Data Reference
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 97–98 ¹H/¹³C NMR, MS .
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone 109–110 ¹H/¹³C NMR, MS .
1-(3-Chlorophenyl)ethanone N/A (oil) NMR matches literature .

Comparison :

  • Melting points correlate with hydrogen bonding (hydroxyl groups increase mp). The target compound’s mercapto group may lower mp compared to hydroxy analogs due to weaker intermolecular forces .

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